molecular formula C4H4Cl2O2 B073487 3,3-Dichlorodihydrofuran-2(3H)-one CAS No. 1588-60-9

3,3-Dichlorodihydrofuran-2(3H)-one

Cat. No.: B073487
CAS No.: 1588-60-9
M. Wt: 154.98 g/mol
InChI Key: IWXYAXGKGAHXPV-UHFFFAOYSA-N
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Description

3,3-Dichlorodihydrofuran-2(3H)-one is a chemical compound with the molecular formula C4H4Cl2O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two chlorine atoms and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichlorodihydrofuran-2(3H)-one typically involves the chlorination of dihydrofuran-2(3H)-one. One common method is the reaction of dihydrofuran-2(3H)-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where dihydrofuran-2(3H)-one is exposed to chlorine gas in a reactor. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichlorodihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Less chlorinated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dichlorodihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dichlorodihydrofuran-2(3H)-one involves its interaction with various molecular targets. The chlorine atoms and the lactone ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorodihydrofuran-2(3H)-one
  • 3,3-Dichlorotetrahydrofuran
  • 3,3-Dichlorodihydrothiophene-2(3H)-one

Uniqueness

3,3-Dichlorodihydrofuran-2(3H)-one is unique due to the specific positioning of the chlorine atoms and the lactone ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,3-dichlorooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c5-4(6)1-2-8-3(4)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXYAXGKGAHXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166527
Record name 3,3-Dichlorodihydrofuran-2(3H)-one
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Molecular Weight

154.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588-60-9
Record name 3,3-Dichlorodihydro-2(3H)-furanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dichlorodihydrofuran-2(3H)-one
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Record name 3,3-Dichlorodihydrofuran-2(3H)-one
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Record name 3,3-dichlorodihydrofuran-2(3H)-one
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Record name 3,3-Dichlorodihydro-2(3H)-furanone
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